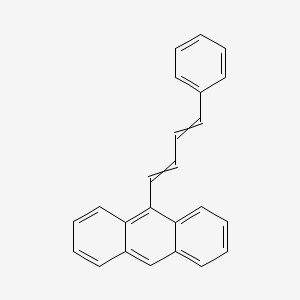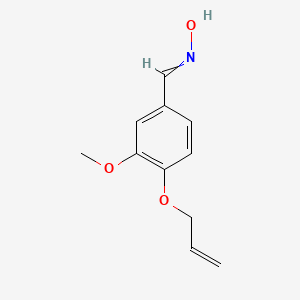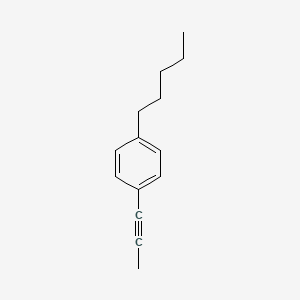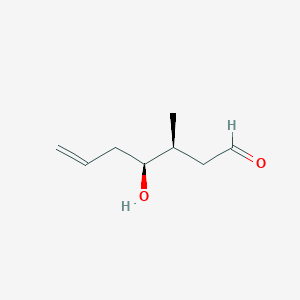
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene is an anthracene-based derivative. Anthracene derivatives are known for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The compounds are fully characterized using techniques such as X-ray crystallography, thermogravimetric analysis, differential scanning calorimetry, UV-Vis absorption, and fluorescence spectroscopy .
Análisis De Reacciones Químicas
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-withdrawing and electron-donating groups. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. It is used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators. Additionally, it plays a role in photon-upconversion through triplet–triplet annihilation, which is valuable in various fields such as chemistry, biology, medicine, and industry .
Mecanismo De Acción
The mechanism of action of 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene involves its interaction with molecular targets and pathways. The compound’s photophysical properties, such as fluorescence and absorption, are influenced by its molecular structure and the presence of substituents. These properties are crucial for its applications in OLEDs and other photophysical processes .
Comparación Con Compuestos Similares
Similar compounds to 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene include 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9,10-bis(phenylethynyl)anthracene. These compounds share similar photophysical properties but differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific substituent, which influences its thermal stability, quantum yield, and other photophysical properties .
Propiedades
Número CAS |
388088-05-9 |
|---|---|
Fórmula molecular |
C24H18 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
9-(4-phenylbuta-1,3-dienyl)anthracene |
InChI |
InChI=1S/C24H18/c1-2-10-19(11-3-1)12-4-7-17-24-22-15-8-5-13-20(22)18-21-14-6-9-16-23(21)24/h1-18H |
Clave InChI |
GDGDGLWYPXVKRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)

![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)


![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)


![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
